molecular formula C15H22O4 B563706 [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 CAS No. 1215808-65-3

[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5

Cat. No.: B563706
CAS No.: 1215808-65-3
M. Wt: 271.368
InChI Key: RTXODTOQINKROX-FPQCMJPGSA-N
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Description

[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 is an organic compound characterized by the presence of an oxirane ring and a phenoxy group. It is a deuterated form of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane, which is used as an intermediate in the synthesis of various pharmaceuticals, including Bisoprolol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Mechanism of Action

The mechanism of action of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 involves its interaction with various molecular targets:

Biological Activity

The compound [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 , also known as Bisoprolol Impurity 8, is a synthetic organic compound with the molecular formula C15H22O4C_{15}H_{22}O_4 and a molecular weight of approximately 266.33 g/mol. This compound is primarily recognized as an intermediate in the synthesis of Bisoprolol, a medication used for treating high blood pressure and heart-related issues. Understanding its biological activity is crucial for assessing its safety and efficacy in pharmaceutical applications.

  • CAS Number : 66722-57-4
  • Molecular Formula : C15H22O4
  • Molecular Weight : 266.33 g/mol
  • Structure : The compound features an oxirane (epoxide) functional group, which is known for its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its cytotoxicity, anti-inflammatory properties, and potential effects on tumor cells.

Cytotoxicity Studies

Research indicates that epoxide compounds can exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies on related epoxide compounds have shown that they can induce apoptosis in melanoma cells at low micromolar concentrations. The mechanism often involves mitochondrial-mediated pathways, leading to increased intracellular drug accumulation and inhibition of metastasis.

Table 1: Cytotoxicity of Related Epoxide Compounds

CompoundIC50 (µM)Target Cell Line
αO-SM1.7HepG2
βO-SM1.4Hepa1-6
SM0.9B16 melanoma

These values suggest that similar structural compounds may exhibit comparable cytotoxic profiles, indicating that this compound could also possess significant anti-tumor activity.

Anti-inflammatory Activity

Epoxide compounds have been noted for their anti-inflammatory properties. In vitro studies demonstrate that they can suppress macrophage functionality, which is crucial for inflammatory responses. The inhibition of nitric oxide production and macrophage motility suggests potential therapeutic applications in inflammatory diseases.

Case Studies

One notable study examined the effects of structurally similar epoxide compounds on cancer cells and inflammatory models. The results showed that these compounds could effectively inhibit tumor growth and reduce inflammation in murine models. Specifically, the compounds reduced carrageenan-induced peritonitis, illustrating their potential as anti-inflammatory agents.

Safety and Toxicity Considerations

The safety profile of this compound has not been extensively studied; however, preliminary data indicate potential toxicity:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)

These warnings necessitate careful handling and further investigation into the compound's safety in clinical applications.

Properties

IUPAC Name

2,2,3-trideuterio-3-[dideuterio-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3/i10D2,11D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXODTOQINKROX-FPQCMJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)COCCOC(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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